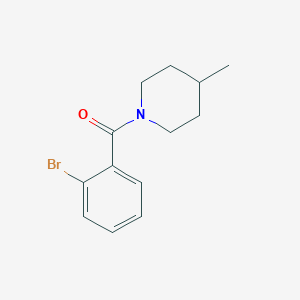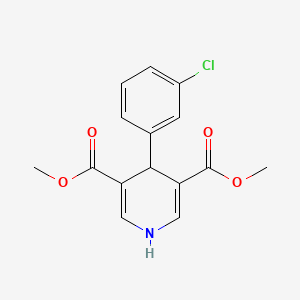
2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-morpholinyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-Dimethoxy-2-nitrophenyl)-3-(4-morpholinyl)acrylonitrile is a compound of interest due to its unique chemical structure, which includes a nitrophenyl group, morpholine moiety, and acrylonitrile linkage. This compound is synthesized and studied for its various chemical and physical properties, as well as its potential applications in materials science and organic chemistry.
Synthesis Analysis
The synthesis of related compounds involves conventional solvent methods, characterized by techniques such as FTIR, NMR, MS, and elemental analysis. These methods provide a pathway to obtaining compounds with specific structures and properties (El-Menyawy et al., 2013). The synthesis process often involves Knoevenagel condensation, showcasing the versatility of creating complex molecules through straightforward chemical reactions (Parveen et al., 2014).
Molecular Structure Analysis
X-ray crystallography is pivotal in determining the molecular structure of such compounds, revealing the spatial arrangements and bond lengths within the crystal lattice. The structure of closely related compounds crystallizes in specific space groups, providing insight into the molecular conformation and intermolecular interactions (Dhaneshwar, Tavale, & Moghe, 1990).
Chemical Reactions and Properties
The compound participates in various chemical reactions, including Knoevenagel condensation and dimerization processes. These reactions are significant for synthesizing novel derivatives with potential applications in different fields. For example, the dimerization of acrylonitrile has been studied for creating new compounds through a radical mechanism (Oda, Maeshma, & Sugiyama, 1979).
Physical Properties Analysis
The compound's physical properties, such as optical properties, can be studied through the deposition of thin films and analysis of transmittance and reflectance. The optical band gap and refractive index are among the properties that can be determined, providing valuable information for materials science applications (El-Menyawy et al., 2013).
Chemical Properties Analysis
The chemical properties of the compound, including reactivity and interaction with various reagents, are explored through spectroscopic methods and quantum chemical approaches. Studies on vibrational modes, electronic transitions, and NMR chemical shifts offer a comprehensive understanding of the compound's behavior at the molecular level (Asiri et al., 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Enaminonitriles, including compounds structurally related to "2-(4,5-dimethoxy-2-nitrophenyl)-3-(4-morpholinyl)acrylonitrile," have been utilized in heterocyclic synthesis to produce 1,3-diaryl-4-aminopyrazole derivatives through condensation and cyclization reactions. These compounds show promise in medicinal chemistry due to their potential biological activities (H. Y. Medrasi, M. Al-Sheikh, & A. M. Salaheldin, 2013).
- Stereoselective synthesis of (Z)-acrylonitrile derivatives has been achieved, showing significant potential in the development of bioactive molecules. The synthesis pathway includes Knoevenagel condensation and has highlighted the importance of the morpholine and nitrophenyl groups in achieving high yield and selectivity (M. Parveen et al., 2014).
Potential Therapeutic Applications
- Some studies have focused on the synthesis of compounds like "this compound" for their potential therapeutic applications. For instance, the synthesis of gefitinib, a notable cancer treatment drug, involves intermediates structurally similar to the subject compound, highlighting its relevance in the synthesis of clinically important molecules (Bo Jin et al., 2005).
Material Science Applications
- In materials science, the structural motifs present in "this compound" have been explored for creating novel polymeric materials. For example, copolymers incorporating acrylonitrile units have been investigated for their thermoresponsive properties and potential applications in smart materials and sensors (T. Eggenhuisen et al., 2008).
Chemical Sensing
- The compound's structural framework has also been investigated in the context of chemical sensing, where derivatives have been developed as fluorescent probes for the detection of heavy metals such as mercury. This application underscores the versatility and potential utility of such compounds in environmental monitoring and safety assessments (Aizhi Wang et al., 2015).
Eigenschaften
IUPAC Name |
(Z)-2-(4,5-dimethoxy-2-nitrophenyl)-3-morpholin-4-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-21-14-7-12(13(18(19)20)8-15(14)22-2)11(9-16)10-17-3-5-23-6-4-17/h7-8,10H,3-6H2,1-2H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEBVCBMERHHSZ-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=CN2CCOCC2)C#N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C(=C/N2CCOCC2)/C#N)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5516152.png)
![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5516167.png)
![2-methyl-8-(2-phenoxybenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5516175.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5516178.png)



![(1R*,3S*)-7-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5516192.png)
![N-1,9-dioxaspiro[5.5]undec-4-yl-5-methyl-3-phenylisoxazole-4-carboxamide](/img/structure/B5516195.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5516203.png)
![(4R)-N-ethyl-1-[(2E)-2-methylbut-2-en-1-yl]-4-{[oxo(phenyl)acetyl]amino}-L-prolinamide](/img/structure/B5516217.png)
![1-methyl-3-{2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-1H-indole](/img/structure/B5516222.png)
![N-[4-(dimethylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5516239.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-N-ethyl-3-piperidin-3-ylbenzamide](/img/structure/B5516246.png)